molecular formula C10H19NO2 B2457136 (2,2-Dimethoxyspiro[3.3]heptan-6-yl)methanamine CAS No. 2248286-86-2

(2,2-Dimethoxyspiro[3.3]heptan-6-yl)methanamine

Cat. No.: B2457136
CAS No.: 2248286-86-2
M. Wt: 185.267
InChI Key: DZECDPZRENMZOE-UHFFFAOYSA-N
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Description

(2,2-Dimethoxyspiro[33]heptan-6-yl)methanamine is a chemical compound with the molecular formula C10H19NO2 It is characterized by a spirocyclic structure, which includes a spiro[33]heptane core with two methoxy groups at the 2-position and a methanamine group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Dimethoxyspiro[3.3]heptan-6-yl)methanamine typically involves the formation of the spirocyclic core followed by the introduction of the methoxy and methanamine groups. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: This can be achieved through a cyclization reaction involving suitable precursors.

    Introduction of Methoxy Groups: The methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide under basic conditions.

    Introduction of Methanamine Group: The methanamine group can be introduced through reductive amination reactions using reagents such as sodium cyanoborohydride and formaldehyde.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

(2,2-Dimethoxyspiro[3.3]heptan-6-yl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of compounds with different functional groups replacing the methoxy groups.

Scientific Research Applications

(2,2-Dimethoxyspiro[3.3]heptan-6-yl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for potential therapeutic applications due to its unique structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2,2-Dimethoxyspiro[3.3]heptan-6-yl)methanamine involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds and electrostatic interactions with biological molecules, while the spirocyclic core provides structural rigidity. These interactions can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (6,6-Dimethoxyspiro[3.3]heptan-2-yl)methanamine
  • (5,5-Dimethoxyspiro[3.3]heptan-2-yl)methanamine

Uniqueness

(2,2-Dimethoxyspiro[3.3]heptan-6-yl)methanamine is unique due to the specific positioning of the methoxy and methanamine groups on the spirocyclic core. This unique arrangement can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

(2,2-dimethoxyspiro[3.3]heptan-6-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-12-10(13-2)6-9(7-10)3-8(4-9)5-11/h8H,3-7,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZECDPZRENMZOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC2(C1)CC(C2)CN)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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